REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]2([C:24]([NH2:26])=[O:25])[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)=[CH:13][CH:12]=1.C(N(CC)CC)C>CN(C)C(=O)C>[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]2([C:24]([NH2:26])=[O:25])[CH2:19][CH2:20][N:21]([CH2:2][CH2:3][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[CH2:22][CH2:23]2)=[CH:13][CH:12]=1
|
Name
|
33.35
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)NC1(CCNCC1)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Type
|
CUSTOM
|
Details
|
is stirred for 4 hours at 70°-80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured onto water
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with trichloromethane
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The oily residue is poured onto water, whereupon the product
|
Type
|
CUSTOM
|
Details
|
is precipitated
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
FILTRATION
|
Details
|
The product is filtered off again
|
Type
|
WASH
|
Details
|
washed with 2,2'-oxybispropane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC1(CCN(CC1)CCC1=CC=CC=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |